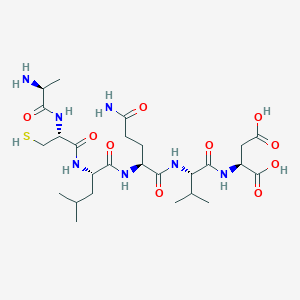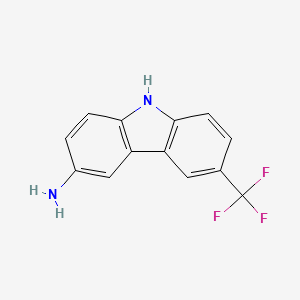![molecular formula C8H6BrN5O B12605974 4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 878551-12-3](/img/structure/B12605974.png)
4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-[2-(1H-1,2,4-triazol-5-il)hidrazinilideno]ciclohexa-2,4-dien-1-ona es un complejo compuesto orgánico que presenta un átomo de bromo, un anillo de triazol y un grupo hidrazinilideno unido a un núcleo de ciclohexadienona
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
Un método común implica la bromación de un precursor adecuado de ciclohexadienona, seguido de la reacción con un derivado de triazol en condiciones apropiadas .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Bromo-6-[2-(1H-1,2,4-triazol-5-il)hidrazinilideno]ciclohexa-2,4-dien-1-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: El átomo de bromo se puede sustituir con otros grupos en condiciones adecuadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, son cruciales para lograr los productos deseados .
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados de quinona, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en lugar del átomo de bromo.
Aplicaciones Científicas De Investigación
4-Bromo-6-[2-(1H-1,2,4-triazol-5-il)hidrazinilideno]ciclohexa-2,4-dien-1-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: La actividad biológica del compuesto se estudia para posibles aplicaciones terapéuticas.
Medicina: Se están realizando investigaciones para explorar su potencial como candidato a fármaco para diversas enfermedades.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-Bromo-6-[2-(1H-1,2,4-triazol-5-il)hidrazinilideno]ciclohexa-2,4-dien-1-ona involucra su interacción con objetivos moleculares específicos. El anillo de triazol y el grupo hidrazinilideno son grupos funcionales clave que interactúan con moléculas biológicas, potencialmente inhibiendo o modulando su actividad. Las rutas y objetivos exactos dependen de la aplicación específica que se está estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otras ciclohexadienonas bromadas y derivados de triazol. Algunos ejemplos son:
- 4-Bromo-6-[2-(1H-1,2,4-triazol-3-il)hidrazinilideno]ciclohexa-2,4-dien-1-ona
- 4-Cloro-6-[2-(1H-1,2,4-triazol-5-il)hidrazinilideno]ciclohexa-2,4-dien-1-ona
Singularidad
Lo que distingue a 4-Bromo-6-[2-(1H-1,2,4-triazol-5-il)hidrazinilideno]ciclohexa-2,4-dien-1-ona es su combinación específica de grupos funcionales, que puede conferir propiedades químicas y biológicas únicas.
Propiedades
Número CAS |
878551-12-3 |
|---|---|
Fórmula molecular |
C8H6BrN5O |
Peso molecular |
268.07 g/mol |
Nombre IUPAC |
4-bromo-2-(1H-1,2,4-triazol-5-yldiazenyl)phenol |
InChI |
InChI=1S/C8H6BrN5O/c9-5-1-2-7(15)6(3-5)12-14-8-10-4-11-13-8/h1-4,15H,(H,10,11,13) |
Clave InChI |
IYVYNUYPBOPMDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)N=NC2=NC=NN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-](/img/structure/B12605906.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal](/img/structure/B12605915.png)

![3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12605929.png)
![1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12605943.png)
![1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene](/img/structure/B12605945.png)
![1,4-Diazabicyclo[2.2.2]octane;octanedioic acid](/img/structure/B12605947.png)

![(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12605958.png)
![9-[2-(Methanesulfonyl)ethenyl]anthracene](/img/structure/B12605962.png)


